REACTION_CXSMILES
|
O[C@H:2]1[C@H:9]2[C@H](O[C:7]([CH3:11])(C)[O:8]2)O[C@H]1C(O)=O.C[N:16]([C:18]([O:22]N1N=NC2C=CC=CC1=2)=[N+:19](C)C)C.[B-](F)(F)(F)F.CN1CCOCC1.N1CCOCC1>C1COCC1>[N:16]1([C:18]([NH2:19])=[O:22])[CH2:11][CH2:7][O:8][CH2:9][CH2:2]1 |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O[C@@H]1[C@@H](O[C@H]2OC(O[C@H]21)(C)C)C(=O)O
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
|
Name
|
|
Quantity
|
4.1 mL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 20° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at 20° C. for an additional 6h
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off by filtration
|
Type
|
WASH
|
Details
|
the cake was washed with THF (10 mL, 2× ×2)
|
Type
|
CONCENTRATION
|
Details
|
The organic solution was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (hexanes:EtOAc, from 1:4 to 4:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 134.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |